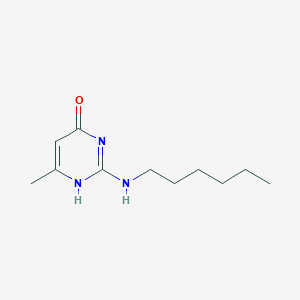
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidines. It is also known as HAMP, and it has been identified as a potent inhibitor of protein kinase CK2. CK2 is a crucial protein kinase that plays a vital role in regulating various cellular processes such as cell growth, differentiation, and apoptosis. HAMP has been shown to have a significant impact on the biochemical and physiological processes of cells, making it a promising compound for scientific research.
Wirkmechanismus
HAMP inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. The inhibition of CK2 by HAMP has been shown to induce apoptosis in cancer cells, making it a promising compound for cancer therapy.
Biochemical and Physiological Effects:
HAMP has been shown to have a significant impact on the biochemical and physiological processes of cells. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. HAMP has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using HAMP in lab experiments is its potency as a CK2 inhibitor. This makes it an attractive compound for studying the role of CK2 in various cellular processes. However, the synthesis of HAMP is a complex process that requires specialized equipment and expertise, which may limit its widespread use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of HAMP in scientific research. One area of research is the development of HAMP-based anticancer drugs. HAMP has been shown to induce apoptosis in cancer cells, making it a promising compound for cancer therapy. Another area of research is the development of HAMP-based treatments for inflammatory diseases such as rheumatoid arthritis. HAMP has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of HAMP in these areas.
Synthesemethoden
The synthesis of HAMP involves a multi-step process that includes the reaction of 2-amino-4,6-dichloropyrimidine with hexylamine under basic conditions. This is followed by the reaction of the resulting intermediate with methyl isocyanate to yield the final product, 2-(hexylamino)-6-methyl-1H-pyrimidin-4-one. The synthesis of HAMP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
HAMP has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of CK2, making it an attractive target for the development of new anticancer drugs. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. HAMP has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C11H19N3O |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H19N3O/c1-3-4-5-6-7-12-11-13-9(2)8-10(15)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14,15) |
InChI-Schlüssel |
SVJISDUCVHBCKL-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCNC1=NC(=O)C=C(N1)C |
SMILES |
CCCCCCNC1=NC(=O)C=C(N1)C |
Kanonische SMILES |
CCCCCCNC1=NC(=O)C=C(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)






![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)


![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)